REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].[CH3:5][C:6]1[O:12]C(C)(C)O[C:8](=[O:9])[CH:7]=1>>[SH:1][CH2:2][CH2:3][O:4][C:8](=[O:9])[CH2:7][C:6]([CH3:5])=[O:12]
|
Name
|
|
Quantity
|
0.32 mol
|
Type
|
reactant
|
Smiles
|
SCCO
|
Name
|
|
Quantity
|
0.32 mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)OC(O1)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
round bottom flask fitted with a thermometer, mechanical stirrer, Dean Stark trap
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
acetone distillate was collected in the Dean Stark trap
|
Type
|
DISTILLATION
|
Details
|
After distillate collection
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
the portion boiling at 110°-115° C.(at 5 mm. Hg.) was collected
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
SCCOC(CC(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |